molecular formula C14H11NaO6S B1371532 Benzophenone-5 CAS No. 6628-37-1

Benzophenone-5

Cat. No. B1371532
CAS RN: 6628-37-1
M. Wt: 330.29 g/mol
InChI Key: KJCLYACXIWMFCC-UHFFFAOYSA-M
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Description

Synthesis Analysis

Benzophenone is produced by the copper-catalyzed oxidation of diphenylmethane with air . A laboratory route involves the reaction of benzene with carbon tetrachloride followed by hydrolysis of the resulting diphenyldichloromethane . It can also be prepared by Friedel–Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid (e.g., aluminium chloride) catalyst .


Molecular Structure Analysis

Benzophenone is the organic compound with the formula (C6H5)2CO, generally abbreviated Ph2CO. It is a white solid that is soluble in organic solvents .


Chemical Reactions Analysis

Benzophenone prevents ultraviolet (UV) light from damaging scents and colors in products such as perfumes and soaps . It can also be added to plastic packaging as a UV blocker to prevent photo-degradation of the packaging polymers or its contents .


Physical And Chemical Properties Analysis

Benzophenone is a white solid that is soluble in organic solvents . It has a melting point of 48.5 °C and a boiling point of 305.4 °C . It is insoluble in water .

Scientific Research Applications

UV-Filter and Endocrine Disruptor Studies

Benzophenone-3, a compound related to Benzophenone-5, is primarily used as a UV filter in sunscreens. Research has explored its metabolism in rat and human liver microsomes, revealing its transformation into metabolites with varied estrogenic and anti-androgenic activities. This study highlights the potential endocrine-disrupting activity of such compounds (Watanabe et al., 2015).

Cytotoxicity Studies

Benzophenone-3 has also been studied for its cytotoxic effects, particularly in rat thymocytes. The research indicates that BP-3 can cause oxidative stress and increase intracellular Zn2+ levels, leading to cell mortality (Utsunomiya et al., 2019).

Environmental Impact Studies

Benzophenones are known to interfere with endocrine systems and have been detected in various environmental samples, including human placental tissue. A study developed a method for determining benzophenones in such tissues, underscoring their widespread environmental presence (Vela-Soria et al., 2011).

DNA Photodamage Studies

The potential of benzophenone to induce DNA photodamage was examined using quantum mechanics/molecular mechanics approaches. This research provides insight into the mechanisms by which benzophenone can interact with DNA, particularly through triplet-based DNA photosensitization (Dumont et al., 2015).

Skin Penetration and Absorption Studies

The penetration of Benzophenone-3 through the skin and its subsequent detection in urine highlights the compound's absorption and metabolic pathways in living organisms. This study is critical for understanding the systemic exposure of humans to benzophenone compounds (Gonzalez et al., 2006).

Thyroid Disruption Studies

Benzophenones have been investigated for their thyroid hormone-disrupting potentials. A study using cell lines and zebrafish embryos revealed that these compounds could alter thyroid hormone balances by impacting hormone regulation and metabolism (Lee et al., 2018).

Food Packaging Material Studies

Benzophenone's use in food packaging materials and its potential migration into foodstuffs have been a concern. Research involving an amperometric benzophenone sensor has been conducted to detect benzophenone in such materials, highlighting the importance of monitoring these compounds in consumer products (Li et al., 2012).

Personal Care Product Studies

The occurrence of benzophenone-type UV filters in personal care products and the associated human exposure have been extensively studied. This research provides crucial data on the levels of benzophenone in various products and their potential impact on human health (Liao & Kannan, 2014).

Antimicrobial Activity Studies

Polyisoprenylated benzophenones, including nemorosone and guttiferone A, have been evaluated for their antimicrobial effects. This research contributes to understanding the broader biological activities of benzophenone derivatives (Monzote et al., 2011).

Safety And Hazards

Benzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air and may cause cancer . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Benzophenones are listed as emerging contaminants, which have been identified in the environment as well as in human fluids, such as urine, placenta, and breast milk . Their accumulation and stability in the environment, combined with the revealed adverse effects on ecosystems including endocrine, reproductive, and other disorders, have triggered significant interest for research .

properties

IUPAC Name

sodium;5-benzoyl-4-hydroxy-2-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6S.Na/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9;/h2-8,15H,1H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCLYACXIWMFCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4065-45-6 (Parent)
Record name Sulibenzone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40216481
Record name Sulibenzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone-5

CAS RN

6628-37-1
Record name Sulibenzone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulibenzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 5-benzoyl-4-hydroxy-2-methoxy-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOPHENONE-5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853Z42ZYAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
J Choi, H Kim, SH Byeon - European Journal of Inorganic …, 2021 - Wiley Online Library
… Intercalation of benzophenone-5 anions into the interlayer galleries of layered yttrium hydroxide. A BP5-LYH hybrid was obtained via the exchange reaction between the interlayer Cl − …
T Yong, D Li, M Li, D Liang, X Diao, C Deng, S Chen… - Molecules, 2018 - mdpi.com
Conventionally, benzophenone-type molecules are beneficial for alleviating the UV exposure of humans. More importantly, various compounds with this skeleton have demonstrated …
Number of citations: 10 www.mdpi.com
J Du, M Qv, K Li, X Yin, F Meng, J Yang, C Ma - Limnology, 2019 - Springer
… impacts of three commonly used benzophenone-type UV filters including benzophenone (BP), 2-hydroxy-4-methoxy-benzophenone (BP3), and 2-hydroxy-4-methoxy-benzophenone-5-…
Number of citations: 9 link.springer.com
D Monti, MF Saettone, M Centini… - International journal of …, 1993 - Wiley Online Library
… (2‐hydroxy‐4‐methoxy‐benzophenone‐5‐sulphonic acid and 2,2′‐dihydroxy‐4,4′‐dimethoxy‐benzophenone 5,5′‐sodium disulphonate), showed appreciable transdermal fluxes. …
Number of citations: 20 onlinelibrary.wiley.com
Q He, S Yin, T Sato - TRANSACTIONS-MATERIALS RESEARCH …, 2003 - mrs-j.org
Typical organic UV ray absorbent, 2-hydroxy-4-methoxy-benzophenone-5-sulfonic acid (HMBSA) was incorporated in the interlayer of a layered double hydroxide, Zn2Al (OH) 6X (Zn2Al…
Number of citations: 3 www.mrs-j.org
S Wang, JN Li, Y Cao, JW Gu, YF Wang… - Advanced Fiber …, 2022 - Springer
… The intermediate product 3-benzophenone-5,5-dimethylhydantoin (BPDMH, a pale yellow powder) was obtained by a nucleophilic substitution reaction of 5,5-dimethylhydantoin and 4-(…
Number of citations: 30 link.springer.com
LH Zhang, BM Feng, YQ Zhao, Y Sun, B Liu… - Bioorganic & medicinal …, 2016 - Elsevier
Five new polyketides including three new butenolides (1–3), one new diphenyl ether (4), and one new benzophenone (5), together with eleven known compounds (6–16) were isolated …
Number of citations: 47 www.sciencedirect.com
LA Singer, GA Davis - Journal of the American Chemical Society, 1967 - ACS Publications
… The effect of added quenchers on the benzophenone-5 reaction was investigated by following the rates of disappearance of ketenimine in the presence and absence of added …
Number of citations: 51 pubs.acs.org
JT Sharp, CED Skinner - Tetrahedron letters, 1986 - Elsevier
The ortho, N-dilithiated derivative of the tosylhydrazone of benzophenone (5) has been generated by metal-halogen exchange at low temperature. A range of alkylation, silylation and …
Number of citations: 21 www.sciencedirect.com
W Zhang, Y Zhu, Y Song - Journal of Environment and Health, 2007 - pesquisa.bvsalud.org
… Results Fourteen kinds of sunscreen agents including phenylbenzimidazole sulphonic acid and its potassium,sodium and triethanolamine salts,benzophenone-4,benzophenone-5,…
Number of citations: 9 pesquisa.bvsalud.org

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